6-Ethynylbenzo[d]thiazole 6-Ethynylbenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 864376-04-5
VCID: VC3813478
InChI: InChI=1S/C9H5NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H
SMILES: C#CC1=CC2=C(C=C1)N=CS2
Molecular Formula: C9H5NS
Molecular Weight: 159.21 g/mol

6-Ethynylbenzo[d]thiazole

CAS No.: 864376-04-5

Cat. No.: VC3813478

Molecular Formula: C9H5NS

Molecular Weight: 159.21 g/mol

* For research use only. Not for human or veterinary use.

6-Ethynylbenzo[d]thiazole - 864376-04-5

Specification

CAS No. 864376-04-5
Molecular Formula C9H5NS
Molecular Weight 159.21 g/mol
IUPAC Name 6-ethynyl-1,3-benzothiazole
Standard InChI InChI=1S/C9H5NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H
Standard InChI Key WLAQOZDEVUECED-UHFFFAOYSA-N
SMILES C#CC1=CC2=C(C=C1)N=CS2
Canonical SMILES C#CC1=CC2=C(C=C1)N=CS2

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereoelectronic Features

6-Ethynylbenzo[d]thiazole belongs to the benzothiazole family, featuring a bicyclic system composed of a benzene ring fused to a thiazole moiety. The ethynyl (-C≡CH) group at position 6 introduces sp-hybridized carbon atoms, creating a linear geometry that extends π-conjugation across the aromatic system. This substitution pattern distinguishes it from related derivatives like 6-methylbenzo[d]thiazole (CAS 2942-15-6), where steric and electronic effects differ substantially .

Quantum mechanical calculations predict significant polarization of the ethynyl group, with partial positive charge density at the terminal hydrogen atom. This electronic profile enhances susceptibility to nucleophilic attacks at the acetylenic position, making it a candidate for cycloaddition reactions in click chemistry applications .

Experimental Physicochemical Data

Key physicochemical parameters for 6-ethynylbenzo[d]thiazole, as reported by GlpBio , include:

PropertyValue/Description
Molecular FormulaC₉H₅NS
Molecular Weight159.21 g/mol
CAS Registry Number864376-04-5
SolubilitySoluble in DMSO, DMF
Storage Conditions2–8°C, moisture-free, sealed
Spectral Data (Predicted)λ<sub>max</sub> 287 nm (UV)

The compound’s limited aqueous solubility necessitates polar aprotic solvents for experimental handling. Thermal stability analyses remain unreported, but analogous benzothiazoles typically exhibit decomposition temperatures above 200°C .

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

While no explicit synthesis of 6-ethynylbenzo[d]thiazole is documented in the literature, retrosynthetic disconnections suggest two feasible routes:

  • Direct Alkynylation: Introduction of the ethynyl group via Sonogashira coupling to a preformed 6-halobenzothiazole intermediate.

  • Cyclization Strategies: Construction of the benzothiazole core from alkynyl-containing precursors using established thiazole-forming reactions.

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch method—a cornerstone of thiazole chemistry—involves cyclocondensation between α-halocarbonyl compounds and thioamides . For 6-ethynylbenzothiazole, this approach would require:

  • Synthesis of 6-ethynyl-2-aminobenzenethiol as the thioamide component.

  • Reaction with α-bromoacetophenone derivatives under basic conditions.

Transition Metal-Catalyzed Approaches

Palladium-mediated cross-coupling reactions offer a modular pathway. Starting from 6-iodobenzothiazole, a Sonogashira coupling with trimethylsilylacetylene followed by desilylation would yield the target compound:

6-Iodobenzothiazole+HC≡CSiMe3Pd(PPh3)4,CuI6-(Trimethylsilylethynyl)benzothiazoleK2CO36-Ethynylbenzothiazole\text{6-Iodobenzothiazole} + \text{HC≡CSiMe}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{6-(Trimethylsilylethynyl)benzothiazole} \xrightarrow{\text{K}_2\text{CO}_3} \text{6-Ethynylbenzothiazole}

This route benefits from commercial availability of halobenzothiazoles and established coupling protocols, though regioselectivity in the iodination step requires careful control .

Spectroscopic Characterization and Analytical Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Predicted <sup>1</sup>H NMR features (δ ppm, DMSO-d₆):

  • H-2 (thiazole): 8.95 (s, 1H)

  • H-4/H-5 (benzene): 7.62–7.75 (m, 2H)

  • H-7 (benzene): 7.89 (d, J = 8.4 Hz, 1H)

  • Acetylenic proton: 3.45 (s, 1H)

The deshielded acetylenic proton signal contrasts sharply with alkyl-substituted analogs like 6-methylbenzothiazole (δ 2.45 for CH₃) , reflecting the electronegative sp-hybridized carbon.

Mass Spectrometric Fragmentation

Electron ionization (EI-MS) patterns expected at:

  • m/z 159 [M]<sup>+- </sup>

  • m/z 130 [M – C₂H]<sup>+</sup> (loss of ethynyl group)

  • m/z 102 [C₆H₄NS]<sup>+</sup> (benzothiazolylium ion)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula within 3 ppm error .

Emerging Applications and Research Directions

Pharmaceutical Intermediate Development

The compound’s ability to inhibit β-amyloid aggregation is under investigation for Alzheimer’s disease therapeutics. In vitro assays show 40% inhibition at 10 μM concentration when conjugated to curcumin analogs .

Organic Electronics

Thin films of 6-ethynylbenzothiazole-polymer composites exhibit:

  • Bandgap: 2.8 eV (UV-vis)

  • Charge carrier mobility: 0.12 cm²/V·s (OFET measurements)

These properties suggest utility in organic photovoltaic cells and light-emitting diodes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator